molecular formula C12H12ClNOS B2470117 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole CAS No. 672950-03-7

2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole

Cat. No.: B2470117
CAS No.: 672950-03-7
M. Wt: 253.74
InChI Key: DSTJJGSFKGPALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole is a useful research compound. Its molecular formula is C12H12ClNOS and its molecular weight is 253.74. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity

  • A study by Chen, Li, and Han (2000) synthesized a series of thiadiazoles, including compounds structurally similar to 2-Chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole, which exhibited fungicidal activity against rice sheath blight, a major rice disease in China (Chen, Li, & Han, 2000).

Biological Activity

  • Párkányi and Schmidt (2000) reported the synthesis of quinazolinone derivatives, related to the 1,3-thiazole structure, which are expected to possess biological activity (Párkányi & Schmidt, 2000).

Molluscicidal Properties

  • El-bayouki and Basyouni (1988) demonstrated that certain thiazolo[5,4-d]pyrimidines, similar in structure to the subject compound, have molluscicidal properties against the snails that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Analgesic and Anti-inflammatory Activities

  • Dewangan et al. (2015) investigated 1,3,4-oxadiazole derivatives for analgesic and anti-inflammatory activities, indicating the potential medical applications of such compounds (Dewangan et al., 2015).

Antimicrobial Activity

  • Vinusha et al. (2015) synthesized Schiff bases from imino-4-methoxyphenol thiazole and found moderate activity against bacterial and fungal species, highlighting antimicrobial potential (Vinusha et al., 2015).

Cardioprotective Activity

  • Drapak et al. (2019) synthesized 2-arylimino-1,3-thiazole derivatives and found them to have cardioprotective effects in vitro, suggesting therapeutic applications (Drapak et al., 2019).

Properties

IUPAC Name

2-chloro-5-[(4-ethylphenoxy)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNOS/c1-2-9-3-5-10(6-4-9)15-8-11-7-14-12(13)16-11/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTJJGSFKGPALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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